molecular formula C13H9N3O2S B2484101 N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 328003-90-3

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2484101
CAS No.: 328003-90-3
M. Wt: 271.29
InChI Key: XAUJZFYJQZRNDA-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H9N3O2S and its molecular weight is 271.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

A range of heterocyclic compounds, including derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, have been synthesized to explore their chemical properties and potential applications. These studies focus on the development of novel synthetic routes, characterization through spectroscopic methods, and the investigation of their structural attributes. For instance, Patel et al. (2015) and Aleksandrov et al. (2017) detailed the synthesis and spectroscopic analysis of related compounds, showcasing their relevance in furthering organic chemistry and materials science research (Patel, Patel, & Shah, 2015) (Aleksandrov & El’chaninov, 2017).

Biological Activities

Research has also delved into the biological activities of this compound derivatives. Studies by Çakmak et al. (2022) have shown these compounds exhibit antimicrobial properties, suggesting potential for the development of new antibacterial and antifungal agents (Çakmak et al., 2022). Furthermore, Inamdar et al. (2013) explored their application in targeting adenosine receptors, indicating their utility in pharmaceutical research targeting various physiological processes (Inamdar et al., 2013).

Antimicrobial and Anticancer Potentials

Patel et al. (2019) discovered that specific derivatives of this compound show significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, highlighting their potential as novel antitubercular agents. These findings are crucial given the global challenge of combating antibiotic resistance (Patel et al., 2019).

Advanced Materials and Chemical Sensing

Further applications in materials science have been investigated, where derivatives of this compound are used in the development of new materials with potential uses in chemical sensing and photophysical studies. Zhang et al. (2017) synthesized BF2 complexes of related benzamide derivatives, demonstrating their potential in fluorescence-based applications due to their photophysical properties (Zhang et al., 2017).

Mechanism of Action

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These compounds have been studied for their broad spectrum of biological activities .

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific targets involved.

Biochemical Pathways

For instance, some thiadiazole derivatives have been found to inhibit the IL-6/JAK/STAT3 pathway , which plays a crucial role in the progression of various cancers.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

Thiadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer activities . The effects of these compounds can vary depending on the specific targets they interact with and the biochemical pathways they affect.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJZFYJQZRNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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